Pyrazoles
Pyrazoles are a class of organic compounds with the chemical formula C₃H₄N₂. These five-membered heterocycles are characterized by their unique electronic structure and structural rigidity, which contribute to their diverse range of properties and applications in various fields. Pyrazoles possess distinct reactivity due to the presence of both electron-withdrawing nitro groups and electron-donating carbon atoms, making them versatile building blocks for synthesis.
In pharmaceuticals, pyrazoles have been utilized as lead structures in drug development, particularly in the treatment of inflammatory diseases, diabetes, and pain management. Their ability to modulate enzyme activity and bind to protein targets makes them attractive candidates for therapeutic applications. Additionally, these compounds find utility in agrochemicals, acting as herbicides through their ability to inhibit key enzymes involved in plant growth.
Synthetically, pyrazoles can be prepared via various routes including condensation reactions of diazonium salts with primary amines or by the coupling of appropriately functionalized aromatic and aliphatic compounds. Their structural complexity and tunable nature make them valuable tools for both academic research and industrial applications.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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1,5-dimethyl-1H-pyrazol-4-amine dihydrochloride | 1189950-55-7 | C5H11Cl2N3 |
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3-(Chloromethyl)-1H-pyrazole | 23784-89-6 | C4H5ClN2 |
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3-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid | 956394-41-5 | C10H11F3N2O2 |
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(1,3-Dimethyl-1H-pyrazol-4-yl)methanol | 103946-59-4 | C6H10N2O |
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5-ethyl-1H-pyrazole | 13808-71-4 | C5H8N2 |
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5-Isopropyl-3-methyl-1H-pyrazole | 132558-01-1 | C7H12N2 |
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3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole | 1042768-00-2 | C7H8F2N2 |
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1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 1005613-94-4 | C5H7ClN2O2S |
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1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazol-5-amine | 957514-22-6 | C9H15N3 |
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3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | 512809-65-3 | C7H10N2O2 |
Related Literature
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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